2-Hexylthieno[3,2-b]thiophene
Overview
Description
2-Hexylthieno[3,2-b]thiophene is a heterocyclic compound that belongs to the thienothiophene family. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications. The compound consists of a thieno[3,2-b]thiophene core with a hexyl group attached, which enhances its solubility and processability in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylthieno[3,2-b]thiophene typically involves the preparation of the thieno[3,2-b]thiophene core followed by the introduction of the hexyl group. One common method involves the cyclization of 3-bromothiophene with a suitable reagent to form the thieno[3,2-b]thiophene core. The hexyl group can then be introduced through a nucleophilic substitution reaction using hexyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Hexylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hexyl position or the thieno[3,2-b]thiophene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Hexyl bromide in the presence of potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienothiophene derivatives.
Substitution: Various substituted thienothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hexylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug design and development due to its stable and electron-rich structure.
Industry: Employed in the fabrication of organic field-effect transistors, organic light-emitting diodes, and solar cells
Mechanism of Action
The mechanism of action of 2-Hexylthieno[3,2-b]thiophene in electronic applications involves its ability to facilitate charge transport due to its conjugated structure. The presence of the hexyl group enhances solubility and processability, making it suitable for solution-based fabrication techniques. In biological applications, the compound’s electron-rich structure allows it to interact with various molecular targets, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: The parent compound without the hexyl group.
2-Ethylhexylthieno[3,2-b]thiophene: A similar compound with an ethylhexyl group instead of a hexyl group.
Thieno[2,3-b]thiophene: An isomer with a different arrangement of sulfur atoms.
Uniqueness
2-Hexylthieno[3,2-b]thiophene is unique due to the presence of the hexyl group, which enhances its solubility and processability compared to its parent compound, thieno[3,2-b]thiophene. This makes it more suitable for applications in organic electronics and optoelectronics. Additionally, the hexyl group can influence the compound’s interactions with biological targets, potentially enhancing its biological activity .
Properties
IUPAC Name |
5-hexylthieno[3,2-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S2/c1-2-3-4-5-6-10-9-12-11(14-10)7-8-13-12/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKIVFJBNNOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(S1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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